3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide
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Overview
Description
3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, a chloropyrimidine moiety, and a methoxybenzyl group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane under basic conditions.
Introduction of the Chloropyrimidine Moiety: The chloropyrimidine group can be introduced via a nucleophilic substitution reaction, where a pyrimidine derivative reacts with a chlorinating agent such as phosphorus oxychloride.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a reductive amination reaction, where the pyrrolidine intermediate reacts with 4-methoxybenzaldehyde in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-((5-bromopyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide
- 3-((5-fluoropyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide
- 3-((5-iodopyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide
Uniqueness
3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide is unique due to the presence of the chloropyrimidine moiety, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different halogen substituents. This uniqueness can influence its suitability for specific applications and its overall effectiveness in various scientific research contexts.
Properties
IUPAC Name |
3-(5-chloropyrimidin-2-yl)oxy-N-[(4-methoxyphenyl)methyl]pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3/c1-24-14-4-2-12(3-5-14)8-21-17(23)22-7-6-15(11-22)25-16-19-9-13(18)10-20-16/h2-5,9-10,15H,6-8,11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFKACBDYNKJNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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